(E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with a benzo[d]oxazole moiety and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol typically involves the condensation of 2-hydrazinylbenzo[d]oxazole with 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated hydrazone linkages.
Substitution: Substituted derivatives with new functional groups replacing the hydrazone linkage.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol is used as a building block for synthesizing more complex molecules
Biology
The compound has shown promise in biological studies as a potential inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific pathways in diseases.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It has been studied for its anti-inflammatory and anticancer activities, showing efficacy in preliminary in vitro studies.
Industry
In the industrial sector, the compound is investigated for its use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, disrupting key pathways involved in disease progression. The hydrazone linkage plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of (E)-1-((2-(benzo[d]oxazol-2-yl)hydrazono)methyl)naphthalen-2-ol.
Benzo[d]oxazole: A core structure present in the compound.
Hydrazones: A class of compounds with similar hydrazone linkages.
Uniqueness
This compound is unique due to its combination of a naphthalene core, benzo[d]oxazole moiety, and hydrazone linkage. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable molecule for research and application in various fields.
Properties
IUPAC Name |
1-[(E)-(1,3-benzoxazol-2-ylhydrazinylidene)methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-16-10-9-12-5-1-2-6-13(12)14(16)11-19-21-18-20-15-7-3-4-8-17(15)23-18/h1-11,22H,(H,20,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYARRTRIOQLGGW-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC3=NC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.